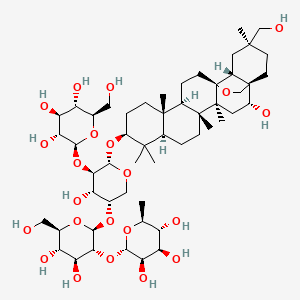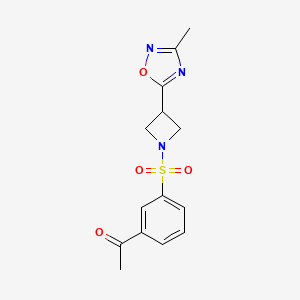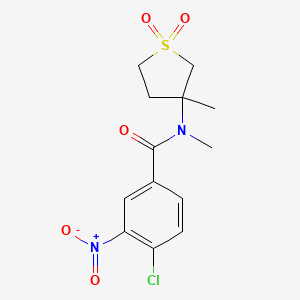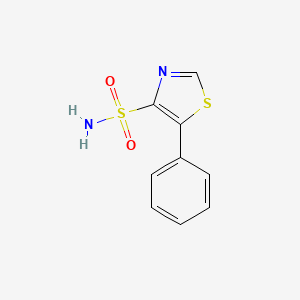![molecular formula C28H33N5O3 B2930706 2-benzyl-N-cyclohexyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223802-64-9](/img/structure/B2930706.png)
2-benzyl-N-cyclohexyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of the [1,2,4]triazolo[4,3-a]quinazoline class . Compounds in this class often exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .
Molecular Structure Analysis
The compound contains several functional groups, including a benzyl group, a cyclohexyl group, an isopentyl group, and a carboxamide group. These groups are likely to influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions involving their hydrazonoyl halides, thioamides, and thiadiazoles .科学的研究の応用
Antibacterial Agents
The structural analogs of the compound have been studied for their antibacterial properties. For instance, a related compound with a tetrahydroisoquinoline scaffold was synthesized and evaluated against eight pathogenic bacterial strains, showing significant antibacterial activity . This suggests that our compound could be explored for its potential use as an antibacterial agent, possibly against drug-resistant bacteria.
Neurodegenerative Disease Research
Compounds with similar structures have been associated with activities against neurodegenerative disorders . The triazoloquinazoline core, in particular, is a structure of interest in the development of treatments for diseases like Alzheimer’s and Parkinson’s. Research into the compound’s effects on neurodegenerative pathways could be highly valuable.
Cardiovascular Therapeutics
The triazoloquinazoline derivatives are known to have applications in treating cardiovascular disorders . The compound could be investigated for its efficacy in improving heart health, potentially offering a new avenue for the development of cardiovascular drugs.
Antidiabetic Applications
Given the prevalence of type 2 diabetes, there is a continuous search for new therapeutic agents. The compound’s framework is similar to those that have shown promise in the treatment of type 2 diabetes . This opens up the possibility of the compound being used in antidiabetic drug research.
Cancer Treatment Research
The compound’s structure is related to those used in hyperproliferative disorders, including various forms of cancer . Investigating its potential as a cancer therapeutic could lead to the development of novel anticancer drugs, especially for resistant strains.
Material Science
Beyond biomedical applications, the compound’s derivatives have uses in material sciences . This could involve research into new materials with unique properties for industrial applications, electronics, or nanotechnology.
Synthetic Methodology Development
The compound’s synthesis involves interesting chemistry that could be valuable in developing new synthetic methodologies . Research in this area could lead to more efficient, cost-effective, and environmentally friendly synthetic routes for complex organic compounds.
Biological Activity and SAR Studies
The compound’s diverse biological activities make it a prime candidate for structure-activity relationship (SAR) studies . Understanding how changes in its structure affect biological activity could inform the design of more effective drugs with fewer side effects.
特性
IUPAC Name |
2-benzyl-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3/c1-19(2)15-16-31-26(35)23-14-13-21(25(34)29-22-11-7-4-8-12-22)17-24(23)33-27(31)30-32(28(33)36)18-20-9-5-3-6-10-20/h3,5-6,9-10,13-14,17,19,22H,4,7-8,11-12,15-16,18H2,1-2H3,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKYQWRTQINQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2930627.png)

![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2930629.png)

![8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2930632.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2930633.png)

![2-(4-Chlorophenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2930635.png)

![1-[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2930639.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2930641.png)
![(E)-3-(furan-2-yl)-1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2930642.png)
